

AS-99 TFA's chemical structure and properties

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AS-99 TFA: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

AS-99 trifluoroacetate (TFA) is a first-in-class, potent, and selective small molecule inhibitor of the histone methyltransferase ASH1L.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of **AS-99 TFA**. It is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug discovery. This document details the mechanism of action of AS-99, summarizes its key quantitative data, and provides detailed protocols for relevant experimental assays.

Chemical Structure and Properties

AS-99 is a selective inhibitor of ASH1L histone methyltransferase. The trifluoroacetate salt form, **AS-99 TFA**, is often used in research.

Chemical Name: N-[[3-[3-(Aminothioxomethyl)phenyl]-1-[1-[(trifluoromethyl)sulfonyl]-4-piperidinyl]-1H-indol-6-yl]methyl]-1-methyl-3-azetidinecarboxamide

2D Chemical Structure (AS-99):

A 2D representation of the chemical structure of AS-99.

Physicochemical Properties



Property	Value	Sou
Molecular Formula (AS-99)	C27H30F3N5O3S2	
Molecular Weight (AS-99)	593.68 g/mol	_
Molecular Formula (AS-99 TFA)	C29H31F6N5O5S2	
Molecular Weight (AS-99 TFA)	707.71 g/mol	_
Solubility	Soluble in DMSO (59.37 mg/mL, 100 mM for AS-99; 250 mg/mL, 353.25 mM for AS-99 TFA)	_
Purity	≥98% (HPLC)	-
Appearance	Solid	_

Mechanism of Action and Signaling Pathway

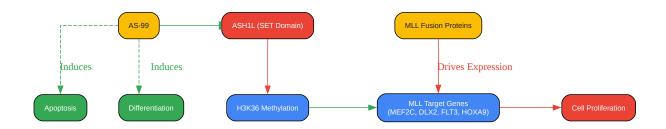
AS-99 functions as a selective inhibitor of the ASH1L (Absent, Small, or Homeotic-like 1) histone methyltransferase. ASH1L is a key enzyme that catalyzes the mono- and dimethylation of histone H3 at lysine 36 (H3K36), an epigenetic mark associated with active gene transcription.

The mechanism of AS-99 involves its direct binding to the autoinhibitory loop region within the catalytic SET domain of ASH1L. This binding event prevents the enzyme from engaging with its histone substrate, thereby inhibiting H3K36 methylation.

In the context of MLL-rearranged leukemias, the MLL fusion proteins aberrantly drive the expression of leukemogenic target genes. ASH1L activity is crucial for maintaining the expression of these genes. By inhibiting ASH1L, AS-99 leads to a dose-dependent downregulation of key MLL fusion target genes, including MEF2C, DLX2, FLT3, and HOXA9. This disruption of the oncogenic transcription program ultimately blocks cell proliferation, induces apoptosis, and promotes differentiation in MLL leukemia cells.

AS-99 Signaling Pathway in MLL Leukemia





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Signaling pathway of AS-99 in MLL-rearranged leukemia.

Quantitative Data

In Vitro Activity

Parameter	Value	Cell Lines	Assay	Source
IC50	0.79 μΜ	-	Histone Methyltransferas e Assay	
Kd	0.89 μΜ	-	Binding Assay	
GI50	1.8 - 3.6 μΜ	MV4;11, MOLM13, KOPN8, RS4;11 (MLL- rearranged)	MTT Cell Viability Assay (7 days)	
Selectivity	>100-fold	Panel of 20 histone methyltransferas es (including NSD1, NSD2, NSD3, SETD2)	-	_

In Vivo Pharmacokinetics (Mouse Model)



Parameter	Value	Administration	Source
AUC (i.v.)	9701 hr <i>ng/mL</i>	Intravenous	
AUC (i.p.)	10,699 hrng/mL	Intraperitoneal	
Half-life (t1/2)	~5-6 hours	i.v. and i.p.	_
Cmax	>10 μM	i.v. and i.p.	-

Experimental Protocols MTT Cell Viability Assay

This protocol is used to assess the effect of AS-99 on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Methodology:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 μL of cell culture medium. Include wells with medium only for background control.
- Compound Treatment: Add various concentrations of AS-99 or vehicle control (e.g., DMSO) to the wells.
- Incubation: Incubate the plate for the desired period (e.g., 7 days) at 37°C in a humidified
 CO2 incubator.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well.
- Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.



- Solubilization: Add 100 μ L of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis induced by AS-99.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

Methodology:

- Cell Treatment: Treat cells with various concentrations of AS-99 or vehicle control for the desired duration (e.g., 7 days).
- Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
- Staining: To 100 μ L of the cell suspension, add 5 μ L of fluorochrome-conjugated Annexin V and 2 μ L of Propidium Iodide (1 mg/mL).
- Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.
- Analysis: Analyze the cells by flow cytometry immediately. Healthy cells are Annexin Vnegative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late
 apoptotic or necrotic cells are both Annexin V-positive and PI-positive.



CUT&RUN (Cleavage Under Targets and Release Using Nuclease) Assay

This protocol is used to profile the genome-wide distribution of H3K36me2 marks following AS-99 treatment.

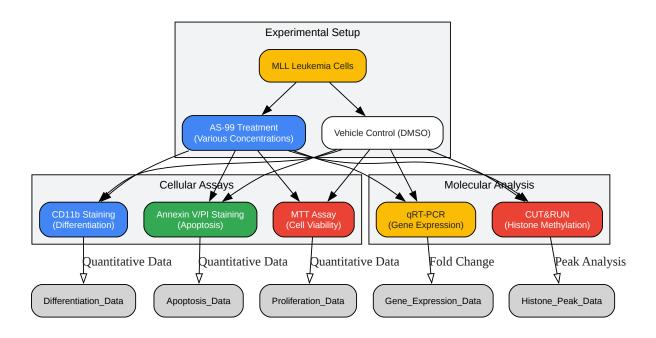
Principle: CUT&RUN is a method for profiling protein-DNA interactions. It involves the targeted cleavage of DNA surrounding a protein of interest by an antibody-tethered micrococcal nuclease (MNase), followed by the release and sequencing of the resulting DNA fragments.

Methodology:

- Cell Preparation: Harvest cells treated with AS-99 or DMSO.
- Cell Immobilization: Bind the cells to Concanavalin A-coated magnetic beads.
- Permeabilization and Antibody Incubation: Permeabilize the cells with digitonin and incubate with a primary antibody specific for H3K36me2 overnight at 4°C.
- pAG-MNase Binding: Wash the cells and incubate with a protein A/G-MNase fusion protein.
- Targeted Cleavage: Wash away unbound pAG-MNase and activate the nuclease by adding Ca2+. Incubate on ice to allow for targeted DNA cleavage.
- Fragment Release and DNA Purification: Stop the reaction and release the cleaved chromatin fragments. Purify the DNA from these fragments.
- Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
- Data Analysis: Analyze the sequencing data to identify and quantify H3K36me2 peaks.

Experimental Workflow: Cellular Response to AS-99





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Workflow for assessing the cellular and molecular effects of AS-99.

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